Stereochemical Differentiation: (R)- versus (S)-Enantiomer in Methyl 3-Amino-3-(2-fluorophenyl)propanoate
The (R)-enantiomer (methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate, CAS: 918864-97-8) and the (S)-enantiomer (CAS: 1213444-17-7) are chemically identical in molecular formula (C₁₀H₁₂FNO₂) and molecular weight (197.21 g/mol) but represent distinct stereoisomers requiring differentiation for stereospecific applications [1]. Enzymatic kinetic resolution studies on the broader β-amino ester class demonstrate that lipase from Pseudomonas cepacia exhibits clear enantiopreference, preferentially hydrolyzing the (S)-configured ester, with enantioselectivity values (E) that vary based on the substitution pattern on the phenyl ring [2].
| Evidence Dimension | Enantiomeric differentiation (CAS registry and predicted properties) |
|---|---|
| Target Compound Data | CAS: 918864-97-8; MW: 197.21; C₁₀H₁₂FNO₂ |
| Comparator Or Baseline | (S)-enantiomer: CAS: 1213444-17-7; MW: 197.21; C₁₀H₁₂FNO₂ |
| Quantified Difference | Identical molecular weight and formula; differentiation solely by stereochemical configuration and CAS number |
| Conditions | Compound identity verification; comparative table of predicted physicochemical properties (boiling point: 280.4±30.0 °C, density: 1.178±0.06 g/cm³, both predicted for both enantiomers) [1] |
Why This Matters
Procurement of the incorrect enantiomer yields a stereoisomer with potentially divergent or null biological activity, necessitating strict CAS-number-based verification for chiral building block applications.
- [1] Molaid. methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate | 1213444-17-7. https://www.molaid.com/MS_2138664 View Source
- [2] Rodríguez-Mata, M., García-Urdiales, E., Gotor-Fernández, V., & Gotor, V. (2010). Stereoselective chemoenzymatic preparation of β-amino esters: Molecular modelling considerations in lipase-mediated processes and application to the synthesis of (S)-dapoxetine. Advanced Synthesis and Catalysis, 352(2-3), 395-406. View Source
